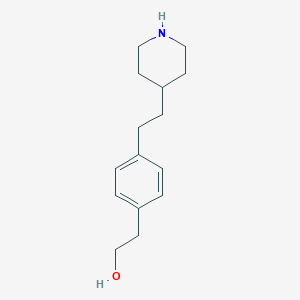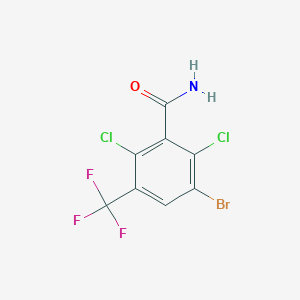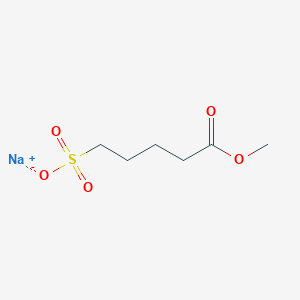
Sodium 5-Methoxy-5-oxopentane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-Methoxy-5-oxopentane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a methoxy-substituted pentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-Methoxy-5-oxopentane-1-sulfonate typically involves the reaction of 5-methoxy-5-oxopentanoic acid with a sulfonating agent such as sodium sulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate product. The general reaction scheme can be represented as follows:
[ \text{5-Methoxy-5-oxopentanoic acid} + \text{Sodium sulfite} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-Methoxy-5-oxopentane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinates, thiols.
Substitution: Various substituted pentanoic acid derivatives.
Scientific Research Applications
Sodium 5-Methoxy-5-oxopentane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 5-Methoxy-5-oxopentane-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, affecting their function. Additionally, the methoxy and oxo groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Sodium 5-amino-4-methoxy-2-nitrobenzenesulfonate
- Sodium 1-octanesulfonate
- Sodium sulfinates
Uniqueness
Sodium 5-Methoxy-5-oxopentane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to other sulfonates, it offers a unique balance of hydrophilicity and lipophilicity, making it suitable for diverse applications.
Properties
Molecular Formula |
C6H11NaO5S |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
sodium;5-methoxy-5-oxopentane-1-sulfonate |
InChI |
InChI=1S/C6H12O5S.Na/c1-11-6(7)4-2-3-5-12(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1 |
InChI Key |
VEFXBXYWPSNISI-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


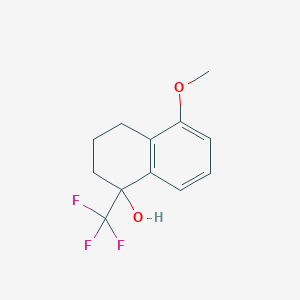
![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)
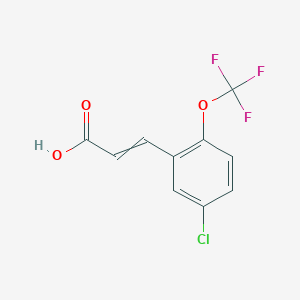
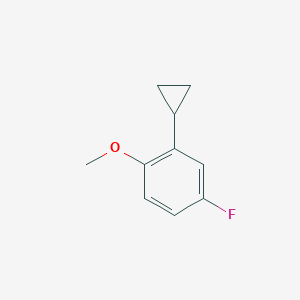
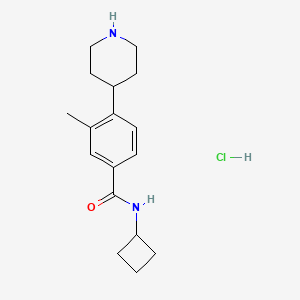
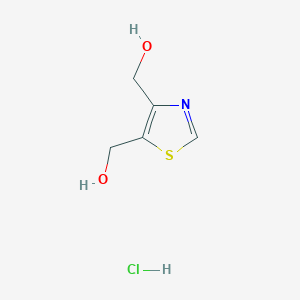
![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)
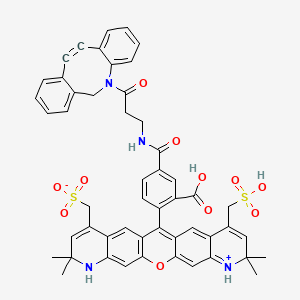
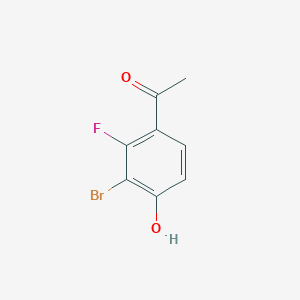
![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)
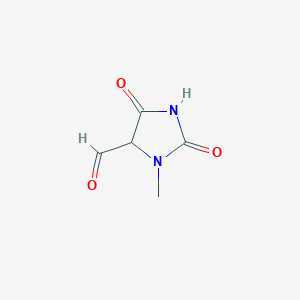
![3-[6-(tert-Butyl)-2-benzimidazolyl]aniline](/img/structure/B13718250.png)
